5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
This compound belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one family, characterized by a fused thiazole-pyridazinone core. Key structural features include:
- Position 2: Methyl group.
- Position 7: Furan-2-yl group, contributing π-π stacking capabilities.
While direct biological data for this compound are unavailable in the provided evidence, its structural analogs demonstrate pharmacological relevance, particularly in analgesia and receptor modulation .
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]-7-(furan-2-yl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O2S/c1-9-20-15-16(25-9)14(13-3-2-6-24-13)21-22(17(15)23)8-10-4-5-11(18)7-12(10)19/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPRFGHKPVCJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactionsKey reagents and catalysts such as palladium, copper, and various bases are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The dichlorobenzyl group can be reduced to a benzyl group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl and furan positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
Major products formed from these reactions include various substituted thiazolopyridazinones, furan derivatives, and benzyl compounds, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Substituent Variations in Thiazolo[4,5-d]pyridazin-4(5H)-one Derivatives
Key Observations:
- Position 5 : The 2,4-dichlorobenzyl group in the target compound differs from electron-donating substituents (e.g., morpholine, piperidine) in analogs. Chlorine atoms enhance lipophilicity and metabolic stability compared to fluorine or hydrogen .
- Position 7 : Furan-2-yl is recurrent in bioactive analogs (e.g., ), suggesting its role in binding interactions.
- Position 2 : Methyl substitution in the target compound contrasts with bulkier groups (e.g., pyrrolidinyl), which may sterically hinder receptor access .
SAR Insights:
- Electron-Donating vs. Withdrawing Groups : Analogs with electron-donating groups (e.g., morpholine) at position 5 show enhanced analgesic effects, while the target’s dichlorobenzyl group (electron-withdrawing) may prioritize stability over potency .
- Heterocyclic vs. Aromatic Substitutions: The 7-furan-2-yl group in the target compound mirrors bioactive analogs, suggesting shared binding motifs (e.g., adenosine receptor antagonism) .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Chlorine atoms resist oxidative metabolism better than fluorine or hydrogen, extending half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
